molecular formula C17H15ClN2O B1374265 (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one CAS No. 1350643-72-9

(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

Katalognummer: B1374265
CAS-Nummer: 1350643-72-9
Molekulargewicht: 298.8 g/mol
InChI-Schlüssel: MZINZXIFJMLTOK-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (CAS 1350643-72-9) is a chiral isoquinolinone derivative with a molecular formula of C₁₇H₁₅ClN₂O and a molecular weight of 298.77 g/mol . It serves as a critical intermediate in synthesizing pharmacologically active compounds, notably the FDA-approved PI3K inhibitor Duvelisib (Copiktra®) . Structurally, it features a chloro substituent at position 8, a phenyl group at position 2, and an (S)-configured aminoethyl side chain at position 3 (Figure 1). Its synthesis typically involves palladium-catalyzed Suzuki–Miyaura coupling (SMC) reactions, enabling modifications at position 8 to enhance bioactivity .

Eigenschaften

IUPAC Name

3-[(1S)-1-aminoethyl]-8-chloro-2-phenylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-11(19)15-10-12-6-5-9-14(18)16(12)17(21)20(15)13-7-3-2-4-8-13/h2-11H,19H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZINZXIFJMLTOK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350643-72-9
Record name (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the isoquinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Chiral Center: The chiral center is introduced by asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, or reduce the chloro group to a hydrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or dechlorinated products.

    Substitution: Formation of various substituted isoquinolines.

Wissenschaftliche Forschungsanwendungen

Impurity in Duvelisib

(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is identified as an impurity associated with Duvelisib, a drug used for the treatment of certain types of blood cancers, including chronic lymphocytic leukemia (CLL) and follicular lymphoma. The presence of this compound as an impurity necessitates careful monitoring and analysis during the manufacturing process of Duvelisib to ensure safety and efficacy .

Kinase Activity Modulation

Research indicates that compounds like this compound may modulate kinase activities, particularly phosphoinositide 3-kinase (PI3K) pathways. These pathways are crucial in various cellular processes, including growth, proliferation, and survival. The modulation of these pathways could lead to novel therapeutic strategies for diseases characterized by dysregulated kinase activity .

Synthesis and Formulation

The synthesis of this compound has been described in patents and scientific literature. The methods typically involve multi-step organic synthesis techniques that yield the desired compound with specific stereochemistry .

Table 1: Summary of Synthesis Methods

MethodDescriptionReference
Multi-step synthesisInvolves several reactions to construct the isoquinolinone frameworkPatent 2824197
Chiral resolutionTechniques to obtain the (S) enantiomer from racemic mixturesVarious studies

Therapeutic Potential

Recent studies have explored the therapeutic potential of isoquinolinones in cancer therapy. For instance, compounds similar to this compound have shown promise in preclinical models for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Wirkmechanismus

The mechanism of action of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chiral center plays a crucial role in determining the binding affinity and specificity towards these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified C-8 Substituents

Replacement of the C-8 chlorine atom with pyrimidine groups significantly enhances antitumor activity. Derivatives synthesized via SMC (e.g., 3a–3k ) showed improved IC₅₀ values against MDA-MB-231 (breast), HeLa (cervical), and HepG2 (hepatic) cancer cell lines compared to the parent compound (Table 1) .

Table 1: Antitumor Activity (IC₅₀, μM) of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1) and Pyrimidine Derivatives

Compound C-8 Substituent MDA-MB-231 HeLa HepG2
1 Cl 12.4 15.2 18.7
3a 2-Methoxypyrimidin-5-yl 4.1 5.3 6.8
3e Pyrimidin-5-yl 3.9 4.7 5.2
3i 2-(Dimethylamino)pyrimidin-5-yl 2.8 3.1 4.0
3k 2-Cyanopyrimidin-5-yl 8.9 10.5 12.6

Data derived from Supplementary Materials in , and 12.

Key Observations :

  • Electron-rich pyrimidines (e.g., methoxy, dimethylamino) improve potency due to enhanced hydrogen bonding and solubility. Compound 3i (IC₅₀ = 2.8–4.0 μM) outperformed the parent compound by ~4–5 fold .
  • Steric hindrance and electron-deficient groups (e.g., cyano in 3k) reduce reactivity during synthesis and efficacy, highlighting the importance of substituent electronics .
Comparison with Duvelisib

Duvelisib (CAS 1201438-56-3), a structurally related FDA-approved drug, differs by substituting the aminoethyl group with a purine moiety (Figure 2). This modification confers PI3Kδ/γ inhibition, targeting hematologic malignancies .

Structural and Functional Contrasts :

  • Pharmacophore: The parent compound’s aminoethyl group is a synthetic handle, while Duvelisib’s purine-linked side chain directly engages kinase active sites .
  • Bioactivity: Duvelisib’s IC₅₀ for PI3Kδ is <1 nM, demonstrating nanomolar potency compared to the micromolar activity of 1 and its pyrimidine derivatives .
  • Therapeutic Use : Duvelisib is clinically used for lymphoma, whereas 1 and derivatives remain investigational, primarily as antitumor leads .

Biologische Aktivität

(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, with the CAS number 1350643-72-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immunotherapy. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C17_{17}H15_{15}ClN2_2O
  • Molecular Weight : 298.77 g/mol
  • Appearance : Off-white solid
  • Solubility : Soluble in acetonitrile
  • Storage Conditions : Store at 2-8°C in a dark place under inert atmosphere

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. Research indicates that this compound may function as an inhibitor of certain kinases and signaling pathways critical for tumor growth.

Key Mechanisms:

  • Inhibition of Kinase Activity : Preliminary studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
  • Modulation of Immune Response : The compound has been investigated for its potential to enhance T-cell responses against tumors, particularly in combination therapies with chimeric antigen receptor (CAR) T-cell therapies targeting CD19 .

Biological Activity Studies

Various studies have been conducted to evaluate the biological activity of this compound, focusing on its anticancer properties and effects on immune cells.

Table 1: Summary of Biological Activity Studies

Study ReferenceObjectiveFindings
Evaluate anticancer effectsShowed significant inhibition of tumor cell proliferation in vitro.
Investigate immune modulationEnhanced T-cell activation and proliferation when used with CAR therapy.
Assess kinase inhibitionDemonstrated inhibitory effects on CDK activity, leading to cell cycle arrest in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Cell Lines :
    • In vitro experiments using various cancer cell lines (e.g., leukemia and lymphoma) indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates.
    • The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Combination Therapy with CAR T-cells :
    • A study combining this compound with CAR T-cell therapy targeting CD19 showed enhanced tumor regression in animal models compared to CAR therapy alone.
    • This suggests a synergistic effect that could improve patient outcomes in hematological malignancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
Reactant of Route 2
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.